molecular formula C21H17Cl2NO6 B11148837 (3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11148837
M. Wt: 450.3 g/mol
InChI Key: PNQDEKOOIKKQTP-LBPRGKRZSA-N
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Description

“(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate” is a mouthful, but let’s break it down This compound belongs to the class of chromones, which are bicyclic organic molecules containing a chromenone ring system

    Chemical Structure: The compound consists of two main parts

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of a substituted chromenone with an amino acid-derived ester. The specific steps may vary, but the general process includes:

    Chromenone Synthesis: Prepare the chromenone ring by reacting a phenolic compound (such as resorcinol) with an α,β-unsaturated ketone (e.g., acetylacetone) under acidic conditions. Chlorination and methylation yield the desired substituents.

    Esterification: Combine the chromenone with an amino acid-derived ester (e.g., phenylalanine methyl ester) using esterification methods (e.g., DCC coupling).

    Purification: Purify the product through recrystallization or column chromatography.

Industrial Production: The industrial-scale synthesis typically involves optimized versions of the above steps. Companies may use specialized catalysts and scalable processes to achieve high yields.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The chromenone moiety can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group in the chromenone ring can yield the corresponding alcohol.

    Substitution: The chloro substituents are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products:
  • Oxidation: Hydroxylated chromenone derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted products.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes and receptors.

    Medicine: Investigating potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or modulation of cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related chromones and amino acid derivatives, this compound’s unique combination of substituents and ester functionality sets it apart. Similar compounds include other chromones, coumarins, and amino acid esters.

Properties

Molecular Formula

C21H17Cl2NO6

Molecular Weight

450.3 g/mol

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C21H17Cl2NO6/c1-11-14-8-15(22)17(9-16(14)29-20(26)18(11)23)30-19(25)12(2)24-21(27)28-10-13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,24,27)/t12-/m0/s1

InChI Key

PNQDEKOOIKKQTP-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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